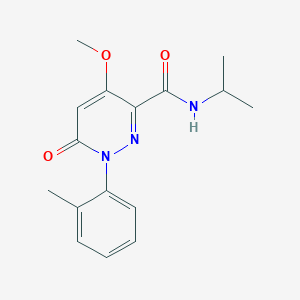

4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-1-(2-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-10(2)17-16(21)15-13(22-4)9-14(20)19(18-15)12-8-6-5-7-11(12)3/h5-10H,1-4H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFBEUQWSOSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the methoxy group, and the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory, but with optimizations for cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can yield an amine derivative.

Scientific Research Applications

4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

The biological and physicochemical properties of pyridazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Carboxamide Derivatives

Key Observations:

Carboxamide vs. Ester Groups : The dimethyl ester derivative (0199) exhibits significantly lower binding affinity (-5.0 kcal/mol) compared to carboxamide analogs, suggesting that the isopropyl carboxamide in the target compound optimizes steric and electronic interactions with biological targets .

Aryl Substituent Effects :

- The 2-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas bromophenyl or chlorophenyl analogs (e.g., ) may enhance electron-withdrawing effects but reduce metabolic stability .

- 3,4-Dimethoxyphenyl substituents () improve solubility but may increase off-target interactions due to bulkier aromatic systems .

Biological Activity

4-Methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

This compound features a pyridazine ring which is known for its diverse biological activities.

Antitumor Effects

Research indicates that this compound exhibits antitumor properties . In a study involving Karpas-422 xenograft models, the compound demonstrated robust antitumor effects when administered at a dosage of 160 mg/kg twice daily (BID). This highlights its potential as an effective treatment option in oncology settings .

The compound is believed to interact with various molecular targets involved in cancer progression. Notably, it may inhibit the activity of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in transcriptional silencing and is often dysregulated in malignancies. The catalytic component of PRC2, EZH2, has been identified as a key target for pharmacological intervention .

Additional Biological Activities

Besides antitumor effects, preliminary studies suggest that this compound may possess other biological activities such as:

- Antimicrobial properties : Potential efficacy against various bacterial strains.

- Anti-inflammatory effects : Possible reduction in inflammation markers.

Table of Biological Activities

Clinical Trials

Currently, this compound is undergoing clinical evaluation to assess its safety and efficacy in humans. Phase I trials are particularly focused on its application in treating hematologic malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.